molecular formula C16H28S B3033939 2-(2-Butyloctyl)thiophene CAS No. 1271438-65-3

2-(2-Butyloctyl)thiophene

Cat. No.: B3033939
CAS No.: 1271438-65-3
M. Wt: 252.5 g/mol
InChI Key: UWBYNTPTARLVDJ-UHFFFAOYSA-N
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Description

2-(2-Butyloctyl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. The compound this compound is notable for its unique structural features, which include a thiophene ring substituted with a 2-butyloctyl group. This substitution imparts distinct physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butyloctyl)thiophene typically involves the alkylation of thiophene. One common method is the reaction of thiophene with 2-butyloctyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The general reaction scheme is as follows:

Thiophene+2-Butyloctyl BromideThis compound\text{Thiophene} + \text{2-Butyloctyl Bromide} \rightarrow \text{this compound} Thiophene+2-Butyloctyl Bromide→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or nickel complexes may also be employed to facilitate the alkylation process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Butyloctyl)thiophene undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydrothiophenes.

    Substitution: Electrophilic substitution reactions can occur at the α-position of the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

2-(2-Butyloctyl)thiophene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).

Comparison with Similar Compounds

Similar Compounds

  • 2-Butylthiophene
  • 2-Octylthiophene
  • 2-(2-Ethylhexyl)thiophene

Comparison

2-(2-Butyloctyl)thiophene is unique due to its specific alkyl substitution, which imparts distinct solubility, electronic, and steric properties. Compared to 2-butylthiophene and 2-octylthiophene, the 2-butyloctyl group provides a balance between chain length and branching, optimizing its performance in various applications. The compound’s unique structure also influences its reactivity and interaction with other molecules, making it a valuable component in advanced materials and pharmaceuticals.

Properties

IUPAC Name

2-(2-butyloctyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28S/c1-3-5-7-8-11-15(10-6-4-2)14-16-12-9-13-17-16/h9,12-13,15H,3-8,10-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBYNTPTARLVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of thiophene (5.71 g, 67.9 mmol) in dry THF (60 mL) was cooled to −78° C. under nitrogen. A solution of n-BuLi (26.0 mL, 2.5 M, 65.0 mmol) was then added dropwise. After addition, the reaction mixture was stirred at −78° C. for additional 1 hour, before a solution of 2-butyloctyliodide (16.0 g, 54.0 mmol) in dry THF (30 mL) was added slowly. This mixture was stirred at −78° C. for 1 hour, and then allowed to warm to room temperature slowly and stirred at room temperature for 38 hours. The reaction mixture was poured into water, and the resulting mixture was extracted with ether. The organic layer was washed with water and brine, dried over MgSO4, and concentrated on a rotary evaporator. The residue was subjected to column chromatography on silica gel with hexane as the eluent, leading to a colorless oil as the product (4.95 g, 36.3%).
Quantity
5.71 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Name
2-butyloctyliodide
Quantity
16 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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